(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen-containing bicyclic framework. The compound's systematic name reflects its stereochemistry, indicating specific configurations at the 7 and 8 positions of the spiro compound. As a hydrochloride salt, it is typically encountered in a solid form, which enhances its stability and solubility in various solvents.
The molecular formula for this compound is , with a molecular weight of approximately 194.64 g/mol. Its structural features include hydroxyl groups at positions 7 and 8, contributing to its potential reactivity and biological interactions.
The chemical behavior of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride can be influenced by the presence of functional groups such as hydroxyls and the nitrogen atom in the spiro structure. Typical reactions may include:
Research indicates that (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride exhibits significant biological activity, particularly as an inhibitor of specific protein interactions. It has been studied for its potential role in modulating pathways associated with cancer and other diseases by inhibiting the interaction between menin and mixed lineage leukemia proteins . This mechanism suggests its potential utility in therapeutic applications targeting hematological malignancies.
Various synthetic routes have been developed to produce (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride. Notable methods include:
The unique structure of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride makes it a valuable compound in medicinal chemistry:
Interaction studies have focused on the compound's ability to inhibit menin-MLL interactions, which are crucial in the context of leukemia . Experimental data suggest that (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride effectively disrupts these interactions, providing insights into its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride. Here are some notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
(7R)-7-methyl-6-azaspiro[3.4]octane hydrochloride | Methyl group at position 7 | Potentially altered biological activity due to steric effects |
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octane | Contains a Boc protecting group | Increased stability and ease of handling during synthesis |
rac-(7R,8S)-5-aza-2-spiro[2.6]nonane | Different spirocyclic architecture | Variations in biological activity due to structural differences |
These compounds highlight the diversity within azaspiro compounds while emphasizing the unique aspects of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol;hydrochloride related to its specific stereochemistry and functional groups.
Azaspiro compounds emerged in the late 20th century as alternatives to planar aromatic systems, which often suffered from poor solubility and off-target interactions. Early work focused on azaspiro[3.3]heptanes, first synthesized in 2010 via Rh(II)-catalyzed cyclopropanation reactions. These systems demonstrated unprecedented stability compared to cyclohexane-based analogs, prompting investigations into larger spirocycles. By 2019, researchers achieved asymmetric synthesis of 2,6-diazaspiro[3.3]heptanes using Davis–Ellman imines, enabling stereochemical control critical for receptor binding. The development of (7R,8S)-5-Azaspiro[3.4]octane-7,8-diol hydrochloride represents an evolutionary step, incorporating both spirocyclic strain and polar diol groups to balance lipophilicity and aqueous solubility.
This compound addresses two key challenges in lead optimization:
Table 1: Physicochemical Properties of Azaspiro Scaffolds vs. Conventional Heterocycles
Scaffold | logD~7.4~ | Polar Surface Area (Ų) | sp³ Carbon Fraction |
---|---|---|---|
Piperidine | 1.8–2.5 | 12–15 | 0.67 |
Azaspiro[3.3]heptane | 1.1–1.8 | 25–30 | 0.71 |
(7R,8S)-5-Azaspiro[3.4]octane-7,8-diol | 0.4–0.9 | 58–62 | 0.75 |
Data compiled from experimental measurements in ref.
X-ray crystallography reveals two critical features of the title compound:
Comparative molecular dynamics simulations indicate 40% lower conformational entropy than morpholine analogs, explaining enhanced binding kinetics in serotonin receptor models.
Three cutting-edge methodologies have expanded the utility of this scaffold:
Current applications span: